molecular formula C16H16FN5OS B2459082 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide CAS No. 893911-73-4

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide

Cat. No.: B2459082
CAS No.: 893911-73-4
M. Wt: 345.4
InChI Key: HTXBTQNIMSQIIQ-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fluorophenyl group at the 1-position, a thioether linkage at the 4-position, and an N-propylacetamide substituent. This compound has garnered attention as a potent cyclin-dependent kinase 2 (CDK2) inhibitor, with demonstrated activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The fluorophenyl group enhances binding affinity to the CDK2 active site through hydrophobic interactions, while the thioether and acetamide moieties contribute to its stability and selectivity . Its synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling, to achieve the desired structural complexity .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5OS/c1-2-7-18-14(23)9-24-16-13-8-21-22(15(13)19-10-20-16)12-5-3-11(17)4-6-12/h3-6,8,10H,2,7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXBTQNIMSQIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the 4-fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Thioether formation:

    N-propylacetamide formation: The final step involves the acylation of the thioether intermediate with propylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, using reducing agents like sodium borohydride.

    Hydrolysis: The N-propylacetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting pathways involved in tumor growth and survival.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may possess anti-inflammatory properties. Preliminary studies suggest that it can modulate inflammatory cytokines, potentially offering therapeutic benefits in treating inflammatory diseases .

Antimicrobial Activity

Some derivatives of pyrazolo[3,4-d]pyrimidine compounds have demonstrated efficacy against various bacterial strains. This indicates that this compound may also exhibit antimicrobial properties worth exploring further in clinical settings.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cytotoxicity : A study involving A549 and MCF-7 cell lines demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of the compound have shown favorable absorption and distribution characteristics, which are crucial for its potential therapeutic application.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cell proliferation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structural analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Target Notable Activity Reference
Target Compound 4-fluorophenyl, thioether, N-propylacetamide CDK2 Inhibits MCF-7 (IC₅₀: ~0.8 µM) and HCT-116 proliferation
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 4-fluorophenyl, trifluoromethylphenyl CDK2/EGFR dual inhibitor Enhanced lipophilicity; IC₅₀: 1.2 µM (EGFR)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide 3-chlorophenyl, thiazole ZIPK (zipper-interacting protein kinase) Selective kinase inhibition; 70% inhibition at 10 µM
AZD1775 Allyl, hydroxypropan-2-yl, methylpiperazinyl WEE1 kinase Phase II clinical trials for solid tumors
N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide Chlorophenyl, methoxybenzyl Multi-kinase Broad-spectrum anticancer and antimicrobial activity

Key Observations

Substituent Effects on Activity: Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity improves CDK2 binding affinity compared to chlorine, which may enhance metabolic stability but reduce selectivity . Thioether vs. Oxo Groups: Thioether linkages (as in the target compound) improve membrane permeability over oxo derivatives, which are more polar . N-Propylacetamide vs.

Target Selectivity :

  • The target compound’s specificity for CDK2 contrasts with analogs like AZD1775 (WEE1 inhibitor) and ZIPK-targeting derivatives, highlighting the pyrazolo[3,4-d]pyrimidine core’s versatility .

Synthetic Complexity :

  • Derivatives with trifluoromethyl or thiazole groups require additional steps (e.g., Suzuki coupling, halogenation), making their synthesis more challenging than the target compound’s route .

Table 2: Pharmacokinetic Properties

Compound LogP Solubility (µg/mL) Plasma Stability (t₁/₂, h)
Target Compound 3.1 12.5 >24
Trifluoromethylphenyl analog 4.5 2.8 18
Chlorophenyl-thiazole analog 3.8 5.1 12

Biological Activity

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core with a thioether linkage and a propylacetamide side chain. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Kinase inhibition can lead to the modulation of various cellular processes, including proliferation, apoptosis, and inflammation.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit p70S6 kinase and Akt-1, which are critical in cancer cell growth and survival pathways .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent growth inhibition. For instance, related compounds have shown IC50 values ranging from 0.067 µM to 49.85 µM against different cancer types .
CompoundCell LineIC50 (µM)Reference
Pyrazolo derivative AA5490.30
Pyrazolo derivative BHCT1167.5
Pyrazolo derivative CNCI-H4600.067

Anti-inflammatory Activity

The compound's structural analogs have been studied for their anti-inflammatory effects:

  • Cytokine Production : Inhibition of cytokine production was observed in preclinical models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Kinase Inhibition : A study focused on the inhibition of Aurora-A kinase by pyrazolo derivatives showed that modifications at the phenyl ring significantly enhanced potency against cancer cell lines .
  • Antitumor Activity Evaluation : Another study assessed various pyrazolo derivatives for their antitumor activity against a panel of NCI-60 cancer cell lines, revealing that certain modifications led to enhanced selectivity and potency compared to standard treatments .

Comparative Analysis

When compared to other compounds within the same chemical class, this compound exhibits unique properties due to the fluorine substitution on the phenyl ring, which enhances metabolic stability and bioavailability.

Compound NameActivity TypePotency (IC50)
Compound AAnticancer0.067 µM
Compound BAnti-inflammatoryNot specified
2-((1-(4-fluorophenyl)...AnticancerTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis involves nucleophilic substitution at the pyrimidine C4 position. Key steps include:

  • Thiolation : Reacting 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with a thiolating agent (e.g., P₂S₅) to introduce the thiol group.
  • Alkylation : Coupling the thiol intermediate with α-chloro-N-propylacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Yield Optimization : Statistical experimental design (e.g., factorial or response surface methodology) can identify critical parameters (e.g., solvent polarity, temperature, stoichiometry). For example, highlights the use of DOE to minimize trial-and-error approaches in chemical synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ ~254 nm) using a C18 column and acetonitrile/water gradient to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm, pyrimidine C4-thioether at δ ~170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected m/z ~387.1) .
  • X-ray Crystallography : Resolve ambiguous structural features, as demonstrated in for related pyrimidine derivatives .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) against kinases (e.g., JAK, BTK) due to the pyrazolo[3,4-d]pyrimidine scaffold’s kinase-targeting history .
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding mode to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets. Focus on interactions between the fluorophenyl group and hydrophobic residues (e.g., Phe in JAK2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and hydrogen-bond occupancy .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from orthogonal assays (e.g., enzymatic vs. cellular) using tools like RevMan. For instance, discrepancies in IC₅₀ values may arise from cell permeability differences, which can be tested via parallel artificial membrane permeability assays (PAMPA) .
  • Proteomics : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target effects that explain variability .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

  • Methodological Answer :

  • Core Modifications : Compare bioactivity of analogs with:
  • Fluorophenyl replacements (e.g., chloro, methoxy) to probe hydrophobic interactions .
  • Thioether vs. sulfone/sulfoxide to assess oxidation-state impact on potency .
  • Propylacetamide Optimization : Introduce branched or cyclic amines (e.g., piperidine) to enhance metabolic stability, as seen in for related acetamide derivatives .

Q. What experimental and computational approaches validate the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • QSAR Modeling : Train models with descriptors like logP and topological polar surface area (TPSA) to predict clearance rates .

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